Unique MAO-A Inhibitory Activity: 4-MeO-DMC vs. Methedrone and 47 Other Cathinones
In a screen of 48 cathinone derivatives conducted by the National Research Institute of Police Science (Japan), 4-methoxy-N,N-dimethylcathinone (4-MeO-DMC) was the ONLY compound to exhibit significant MAO-A inhibitory activity, with an IC50 of 63.1 μM [1]. By contrast, methedrone—its closest structural analog differing only by N-monomethyl vs. N,N-dimethyl substitution—showed no significant MAO-A inhibition [1]. This MAO-A inhibition was benchmarked against related amphetamines: 4-MeO-DMC was approximately 13-fold less potent than 4-methoxyamphetamine (IC50 ~4.85 μM), 4-fold less potent than 4-methoxymethamphetamine (IC50 ~15.8 μM), and 1.2-fold more potent than 4-methoxyethylamphetamine (IC50 ~52.6 μM) [1]. No significant MAO-B inhibition was observed for any tested cathinone, including 4-MeO-DMC [1].
| Evidence Dimension | MAO-A inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 63.1 μM |
| Comparator Or Baseline | Methedrone: no significant inhibition; 4-Methoxyamphetamine: IC50 ~4.85 μM; 4-Methoxymethamphetamine: IC50 ~15.8 μM; 4-Methoxyethylamphetamine: IC50 ~52.6 μM |
| Quantified Difference | 4-MeO-DMC is the only cathinone with measurable MAO-A inhibition among 48 tested; 13-fold less potent than 4-methoxyamphetamine, 4-fold less than 4-methoxymethamphetamine, 1.2-fold more potent than 4-methoxyethylamphetamine |
| Conditions | Commercial MAO-A/MAO-B assay kit; 48 cathinone derivatives screened (Tsujikawa KAKENHI Project 15K08059, 2015-2019) |
Why This Matters
This is the sole quantitative biochemical differentiation between 4-MeO-DMC and methedrone, and the unique MAO-A activity profile among cathinones makes 4-MeO-DMC the only compound suitable for studies investigating cathinone-MAO interactions.
- [1] Tsujikawa K. Structure-Activity Relationship of Cathinone Derivatives. KAKENHI Project 15K08059 Final Research Report, National Research Institute of Police Science, 2018. View Source
